4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzenesulfonyl group, a chlorobenzothiazole moiety, and a butanamide chain. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The synthesis begins with the formation of the benzothiazole ring by reacting 4-chloroaniline with carbon disulfide and chlorine.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonation reaction, where benzenesulfonyl chloride is reacted with the intermediate benzothiazole compound.
Formation of the Butanamide Chain: The final step involves the formation of the butanamide chain by reacting the sulfonylated benzothiazole intermediate with butanoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide, 4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide.
Uniqueness: The presence of the chlorobenzothiazole moiety and the specific arrangement of functional groups confer unique chemical and biological properties to this compound, distinguishing it from other similar molecules.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c18-13-8-4-9-14-16(13)20-17(24-14)19-15(21)10-5-11-25(22,23)12-6-2-1-3-7-12/h1-4,6-9H,5,10-11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVGTHOFRBUJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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